![molecular formula C12H18ClNO2S B1363626 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride CAS No. 676527-73-4](/img/structure/B1363626.png)

4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride

Descripción general

Descripción

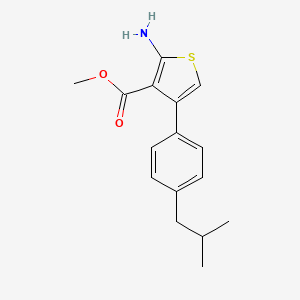

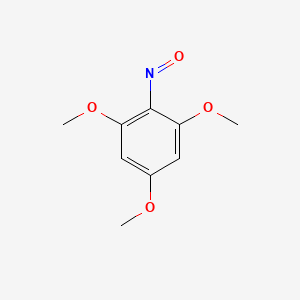

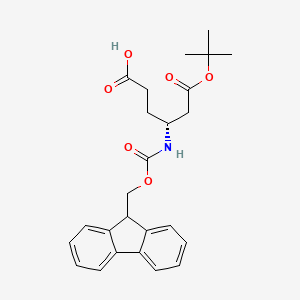

“4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride” is a chemical compound with the molecular formula C12H18ClNO2S . It is also known as 4-(Toluene-4-sulphonyl)piperidine hydrochloride .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular structure of “4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride” consists of 12 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The average mass is 275.795 Da and the monoisotopic mass is 275.074677 Da .

Physical And Chemical Properties Analysis

The empirical formula of “4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride” is C12H18ClNO2S . The average mass is 275.795 Da and the monoisotopic mass is 275.074677 Da .

Aplicaciones Científicas De Investigación

Proteomics Research

4-tosylpiperidine hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound serves as a biochemical tool in the identification and quantification of proteins, as well as the analysis of their modifications and interactions .

Synthesis of Piperidine Derivatives

The compound is a key intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial in the development of new pharmaceuticals, as they are present in many classes of drugs and alkaloids. The compound’s reactivity allows for intra- and intermolecular reactions that lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Anticancer Research

Piperidine derivatives, including those derived from 4-tosylpiperidine hydrochloride, have shown promise in anticancer research. They are investigated for their potential to act as clinical agents against various cancers such as breast, prostate, colon, lung, and ovarian cancer. These compounds are studied for their ability to regulate crucial signaling pathways essential for the establishment of cancers .

Pharmacological Applications

In pharmacology, 4-tosylpiperidine hydrochloride derivatives are explored for their therapeutic properties. They are part of the molecular backbone for drugs with a wide range of applications, including antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic treatments .

Drug Discovery and Development

This compound is a significant pharmacophore in drug discovery. Its structural features are conducive to the development of new drugs with improved efficacy and safety profiles. Researchers leverage its chemical properties to create novel compounds with potential therapeutic benefits .

Biological Activity Studies

The biological activity of 4-tosylpiperidine hydrochloride derivatives is a subject of intense study. Scientists investigate these compounds for their roles in biological processes such as the release of reactive oxygen species (ROS), activation of mitochondrial cytochrome C, and regulation of cell migration and survivability .

Chemical Safety and Handling

4-tosylpiperidine hydrochloride is also used in studies related to chemical safety and handling. Research in this area focuses on the proper storage, disposal, and management of chemicals to ensure safety in laboratory and industrial settings .

Methodological Research

Finally, the compound is used in methodological research to develop fast and cost-effective methods for the synthesis of biologically active piperidines. This includes exploring various reactions and processes to optimize the production of piperidine-based pharmaceuticals .

Propiedades

IUPAC Name |

4-(4-methylphenyl)sulfonylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S.ClH/c1-10-2-4-11(5-3-10)16(14,15)12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXSRSRLEBTQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375541 | |

| Record name | 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride | |

CAS RN |

676527-73-4 | |

| Record name | Piperidine, 4-[(4-methylphenyl)sulfonyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676527-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methylbenzenesulfonyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid](/img/structure/B1363561.png)

![Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1363566.png)